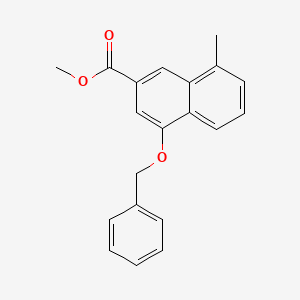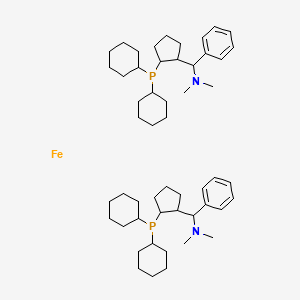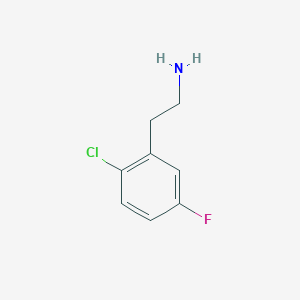![molecular formula C26H28N4O3 B12433981 N-[4-({5-[hydroxy(phenyl)methyl]pyrrolidin-2-yl}methyl)phenyl]-4-oxo-6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxamide](/img/structure/B12433981.png)
N-[4-({5-[hydroxy(phenyl)methyl]pyrrolidin-2-yl}methyl)phenyl]-4-oxo-6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vibegron is a selective beta-3 adrenergic receptor agonist used primarily for the treatment of overactive bladder. It is marketed under the brand name Gemtesa. Vibegron works by relaxing the detrusor smooth muscle of the bladder, thereby increasing bladder capacity and reducing symptoms of urinary urgency, frequency, and incontinence .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of vibegron involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrrolidine ring and the subsequent attachment of the phenyl and pyrimidine moieties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of vibegron follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
化学反応の分析
Types of Reactions
Vibegron undergoes several types of chemical reactions, including:
Oxidation: Vibegron can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of vibegron, which can have different pharmacological properties and applications .
科学的研究の応用
Vibegron has several scientific research applications, including:
Chemistry: Used as a model compound for studying beta-3 adrenergic receptor agonists.
Biology: Helps in understanding the role of beta-3 adrenergic receptors in bladder function.
Medicine: Used in clinical trials and studies to evaluate its efficacy and safety in treating overactive bladder.
Industry: Employed in the development of new therapeutic agents targeting beta-3 adrenergic receptors .
作用機序
Vibegron exerts its effects by selectively binding to and activating beta-3 adrenergic receptors located on the detrusor smooth muscle of the bladder. This activation leads to relaxation of the bladder muscle during the storage phase of the fill-void cycle, thereby increasing bladder capacity and reducing symptoms of overactive bladder .
類似化合物との比較
Similar Compounds
Mirabegron: Another beta-3 adrenergic receptor agonist used for overactive bladder.
Solifenacin: An antimuscarinic agent used for similar indications but with a different mechanism of action.
Tolterodine: Another antimuscarinic agent used for overactive bladder .
Uniqueness of Vibegron
Vibegron is unique in its high selectivity for beta-3 adrenergic receptors, which minimizes the risk of side effects associated with beta-1 and beta-2 adrenergic receptor activation. Additionally, vibegron has a favorable safety profile and is less likely to interact with other medications compared to similar compounds .
特性
分子式 |
C26H28N4O3 |
|---|---|
分子量 |
444.5 g/mol |
IUPAC名 |
N-[4-[[5-[hydroxy(phenyl)methyl]pyrrolidin-2-yl]methyl]phenyl]-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C26H28N4O3/c31-24-14-15-27-23-13-12-22(30(23)24)26(33)29-19-8-6-17(7-9-19)16-20-10-11-21(28-20)25(32)18-4-2-1-3-5-18/h1-9,14-15,20-22,25,28,32H,10-13,16H2,(H,29,33) |
InChIキー |
DJXRIQMCROIRCZ-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1CC2=CC=C(C=C2)NC(=O)C3CCC4=NC=CC(=O)N34)C(C5=CC=CC=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


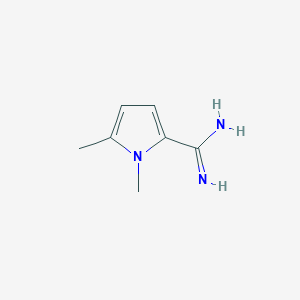
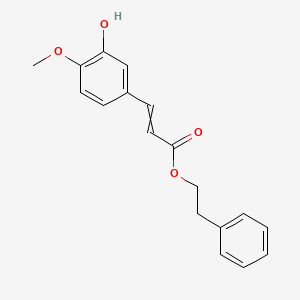

![[1-(3,4-Dipropoxyphenyl)ethyl]hydrazine](/img/structure/B12433920.png)
![1-[1-(4-Fluorophenyl)ethyl]-3-{[3-methoxy-4-(4-methylimidazol-1-YL)phenyl]methylidene}piperidin-2-one](/img/structure/B12433925.png)

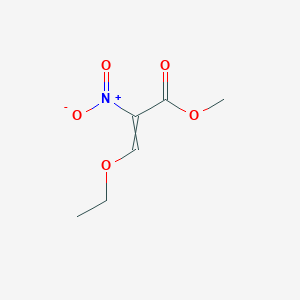
![trisodium;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B12433947.png)

![{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}hydrazine](/img/structure/B12433962.png)
